molecular formula C12H15NO2 B13699955 tert-Butyl (E)-3-(Pyridin-3-yl)acrylate

tert-Butyl (E)-3-(Pyridin-3-yl)acrylate

Cat. No.: B13699955
M. Wt: 205.25 g/mol
InChI Key: BINGWTOENXKHEV-UHFFFAOYSA-N
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Description

tert-Butyl (E)-3-(Pyridin-3-yl)acrylate is an organic compound that features a tert-butyl ester group attached to an acrylate moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-3-(Pyridin-3-yl)acrylate typically involves the esterification of (E)-3-(Pyridin-3-yl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-3-(Pyridin-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acrylate moiety to saturated esters.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Saturated esters.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl (E)-3-(Pyridin-3-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (E)-3-(Pyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The acrylate moiety can participate in Michael addition reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (E)-3-(Pyridin-2-yl)acrylate
  • tert-Butyl (E)-3-(Pyridin-4-yl)acrylate
  • tert-Butyl (E)-3-(Quinolin-3-yl)acrylate

Uniqueness

tert-Butyl (E)-3-(Pyridin-3-yl)acrylate is unique due to the position of the pyridine ring, which can influence its reactivity and interactions. The presence of the tert-butyl ester group also imparts steric hindrance, affecting the compound’s chemical behavior and stability.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

tert-butyl 3-pyridin-3-ylprop-2-enoate

InChI

InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-9H,1-3H3

InChI Key

BINGWTOENXKHEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CN=CC=C1

Origin of Product

United States

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